molecular formula C13H9ClN2O4 B258102 1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone

1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone

Cat. No. B258102
M. Wt: 292.67 g/mol
InChI Key: NOCWLWMFRYQBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone is a synthetic organic compound with the chemical formula C13H8ClNO4. It is commonly known as 'Clomazone' and is widely used as a herbicide to control weeds in various crops. Clomazone is a member of the family of pyridazinone herbicides and is known for its broad-spectrum weed control and long-lasting residual activity.

Mechanism of Action

Clomazone works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments involved in photosynthesis and other physiological processes. This leads to the disruption of the photosynthetic machinery of the plant, ultimately resulting in the death of the weed.
Biochemical and physiological effects:
Clomazone has been shown to have low toxicity to mammals and is considered safe for use in agriculture. However, it can have adverse effects on non-target organisms such as fish, amphibians, and insects. Clomazone can also affect soil microbial populations and the overall soil health.

Advantages and Limitations for Lab Experiments

Clomazone has several advantages for use in laboratory experiments. It is readily available, stable, and has a long shelf life. However, its high toxicity to non-target organisms and potential impact on soil health can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Clomazone. One area of interest is the development of new formulations and application methods that can reduce its impact on non-target organisms and the environment. Another area of research is the identification of new targets and mechanisms of action for herbicides, which could lead to the development of more effective and sustainable weed control strategies. Additionally, there is a need for further research on the impact of Clomazone on soil microbial communities and the overall soil health.

Synthesis Methods

The synthesis of Clomazone involves the reaction of 4-chloroacetophenone with 2-nitro-3-chloropyridine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, 1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone.

Scientific Research Applications

Clomazone has been extensively studied for its herbicidal properties and its effect on crop yield. It has been used in various crops such as soybean, cotton, and corn to control weeds and improve crop productivity. Clomazone has also been studied for its potential use as a tool in plant research, particularly in understanding the mechanism of action of herbicides.

properties

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(2-nitropyridin-3-yl)oxyethanone

InChI

InChI=1S/C13H9ClN2O4/c14-10-5-3-9(4-6-10)11(17)8-20-12-2-1-7-15-13(12)16(18)19/h1-7H,8H2

InChI Key

NOCWLWMFRYQBMX-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.